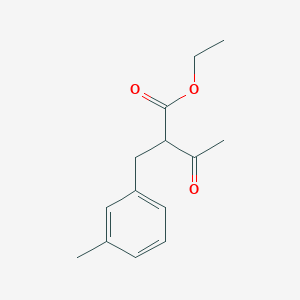

2-(3-甲基苄基)-3-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a compound that can be synthesized through various chemical reactions, including the Knoevenagel condensation reaction. This compound is related to a family of ethyl 3-oxobutanoates, which are versatile intermediates in organic synthesis, used to create a wide array of chemical structures, including heterocycles and other functionalized molecules .

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate often involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. This reaction typically uses aldehydes or ketones with active methylene compounds in the presence of a base. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized using this method with the respective substituted benzaldehydes and ethyl acetoacetate . Additionally, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was prepared via reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Ethyl 3-oxobutanoates can undergo various chemical reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used to synthesize trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Moreover, ethyl 2-[alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates can be obtained through three-component condensation and can further react with hydrazine hydrate to yield pyrazol-3-ones . These reactions demonstrate the versatility and reactivity of ethyl 3-oxobutanoate derivatives in synthesizing a diverse range of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-methylbenzyl)-3-oxobutanoate and its derivatives are influenced by their molecular structure. The presence of substituents on the benzylidene moiety can affect the compound's antimicrobial and antioxidant activities, as seen in the synthesized derivatives . The crystalline structure and conformation around the double bond also play a role in the compound's reactivity and interactions with other molecules. For example, the [2+2]photocycloaddition of a related compound in a crystalline state is influenced by weak intermolecular interactions, such as CH/π interactions .

科学研究应用

合成和分子结构

2-(4-甲基苄亚甲基)-3-氧代丁酸乙酯是一种与2-(3-甲基苄基)-3-氧代丁酸乙酯结构相似的化合物,已通过 Knoevenagel 缩合反应合成。此过程涉及催化量的哌啶和三氟乙酸。合成化合物的分子结构通过核磁共振、质谱和 X 射线衍射研究来表征,揭示了其在三斜 p-1 空间群中的结晶 (Kariyappa 等人,2016)。

化学合成变异性

2-重氮-4,4,4-三氟-3-氧代丁酸乙酯是2-(3-甲基苄基)-3-氧代丁酸乙酯的一种变体,用作合成各种三氟甲基杂环的通用中间体。此过程涉及铑 (II) 或铜 (II) 催化的卡宾 X-H 插入反应,能够产生各种三氟甲基-恶唑、噻唑、咪唑、1,2,4-三嗪和吡啶 (Honey 等人,2012)。

抗菌活性

与2-(3-甲基苄基)-3-氧代丁酸乙酯相似的化合物,如2-(4-氟苄亚甲基)-3-氧代丁酸乙酯,已被合成并评估其抗菌活性。这些通过 Knoevenagel 缩合反应开发的化合物已评估其抗真菌和抗菌药敏性,展示出显着的生物活性 (Kumar 等人,2016)。

生物催化还原

与2-(3-甲基苄基)-3-氧代丁酸乙酯密切相关的 2-甲基-3-氧代丁酸乙酯已通过真菌进行不对称还原,从而产生具有显着对映体过量的相应醇。这项研究突出了生物催化在制造立体化学复杂分子方面的潜力 (Iwamoto 等人,2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

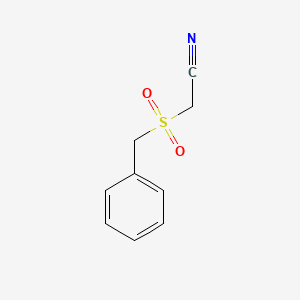

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXWHJPXZMGDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902151 |

Source

|

| Record name | NoName_1368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)